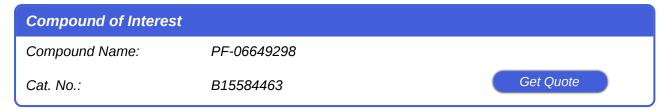


A Comparative Guide to the Cross-Species Activity of PF-06649298

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species activity of **PF-06649298**, a potent inhibitor of the sodium-coupled citrate transporter SLC13A5 (also known as NaCT). By objectively presenting its performance alongside other relevant inhibitors and detailing the supporting experimental data, this document aims to facilitate informed decisions in research and drug development.

Executive Summary

PF-06649298 is an allosteric, state-dependent inhibitor of the solute carrier family 13 member 5 (SLC13A5), a key transporter of citrate into cells.[1][2] This guide demonstrates that while **PF-06649298** exhibits activity across multiple species, particularly human and mouse, its potency can vary.[3] A thorough understanding of its cross-species performance is critical for the translation of preclinical findings. This document compares **PF-06649298** with other notable SLC13A5 inhibitors, highlighting differences in their mechanisms of action and species selectivity.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of **PF-06649298** and other SLC13A5 inhibitors has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the available data, showcasing the cross-species potency and selectivity of these compounds.



Table 1: Cross-Species IC50 Values for PF-06649298

Species/Cell Line	Target	IC50	Reference(s)
Human	SLC13A5 (HEK293 overexpressing)	408 nM	[1][4]
Human	SLC13A5 (Human Hepatocytes)	16.2 μΜ	[1][4][5]
Mouse	SLC13A5 (Mouse Hepatocytes)	4.5 μΜ	[1][4]
Human	SLC13A2 (NaDC1)	>100 μM	[1][4]
Human	SLC13A3 (NaDC3)	>100 μM	[1][4]

Table 2: Comparative IC50 Values of SLC13A5 Inhibitors



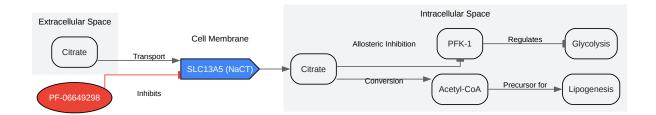
Compound	Target	Species	IC50	Mechanism of Action	Reference(s
PF-06649298	SLC13A5	Human, Mouse	408 nM - 16.2 μM	Allosteric, state- dependent	[1][6]
PF-06761281	SLC13A5	Human	0.51 - 0.74 μΜ	Allosteric, state- dependent	[4]
BI01383298	SLC13A5	Human	25 - 100 nM	Irreversible, non- competitive	[4][7]
SLC13A5	Mouse	No effect	[7]		
LBA-3	SLC13A5	Not specified	67 nM	Not explicitly stated	[8]
ETG-5773	SLC13A5	Human	160 nM	Non- competitive, non-substrate	[9]
SLC13A5	Mouse	180 nM	[9]		

Mechanism of Action and Signaling Pathway

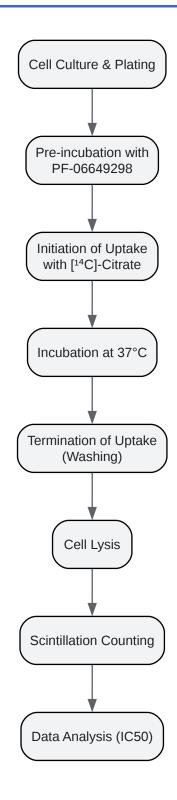
PF-06649298 functions as an allosteric, state-dependent inhibitor of SLC13A5.[1][2] This means its binding and inhibitory effect are influenced by the presence of the natural substrate, citrate.[2] The binding of **PF-06649298** is thought to lock the transporter in an inward-facing conformation, preventing the transport of citrate into the cell.[2]

The inhibition of SLC13A5 by **PF-06649298** has significant downstream metabolic consequences. By blocking citrate uptake, it reduces the intracellular pool of citrate available for conversion to Acetyl-CoA, a critical precursor for lipogenesis.[3] Furthermore, intracellular citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[3]









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